molecular formula C13H20N2O6 B11765500 (2S)-2-amino-2-phenylethan-1-ol; (2S,3S)-2-hydroxy-3-nitropentanoic acid

(2S)-2-amino-2-phenylethan-1-ol; (2S,3S)-2-hydroxy-3-nitropentanoic acid

Cat. No.: B11765500
M. Wt: 300.31 g/mol
InChI Key: JTSZHNCVNUZLEN-ORUOSPOUSA-N
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Description

The compound (2S)-2-amino-2-phenylethan-1-ol and (2S,3S)-2-hydroxy-3-nitropentanoic acid are two distinct chemical entities with unique structures and properties. (2S)-2-amino-2-phenylethan-1-ol is an amino alcohol, while (2S,3S)-2-hydroxy-3-nitropentanoic acid is a nitro acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      (2S)-2-amino-2-phenylethan-1-ol: can undergo oxidation to form using mild oxidizing agents such as pyridinium chlorochromate (PCC).

  • Reduction

      (2S,3S)-2-hydroxy-3-nitropentanoic acid: can be reduced to using hydrogen gas in the presence of a palladium catalyst.

  • Substitution

      (2S)-2-amino-2-phenylethan-1-ol: can undergo nucleophilic substitution reactions with alkyl halides to form various alkylated derivatives.

Common Reagents and Conditions

  • Common reagents used in these reactions include hydrogen gas, palladium catalysts, pyridinium chlorochromate, and alkyl halides. The reactions are typically carried out under mild conditions to ensure selectivity and high yield.

Major Products

  • The major products formed from these reactions include (2S)-2-amino-2-phenylacetaldehyde , (2S,3S)-2-hydroxy-3-aminopentanoic acid , and various alkylated derivatives of (2S)-2-amino-2-phenylethan-1-ol .

Mechanism of Action

Properties

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-2-amino-2-phenylethanol;(2S,3S)-2-hydroxy-3-nitropentanoic acid

InChI

InChI=1S/C8H11NO.C5H9NO5/c9-8(6-10)7-4-2-1-3-5-7;1-2-3(6(10)11)4(7)5(8)9/h1-5,8,10H,6,9H2;3-4,7H,2H2,1H3,(H,8,9)/t8-;3-,4-/m10/s1

InChI Key

JTSZHNCVNUZLEN-ORUOSPOUSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)O)O)[N+](=O)[O-].C1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CCC(C(C(=O)O)O)[N+](=O)[O-].C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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